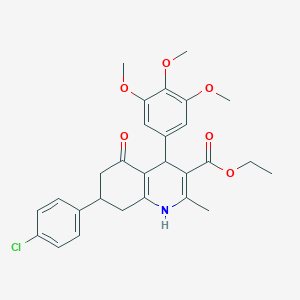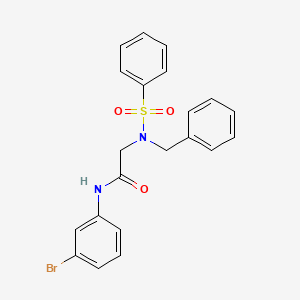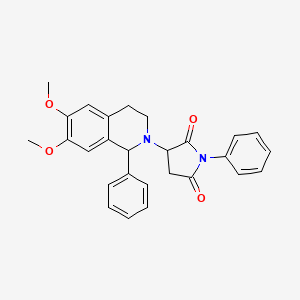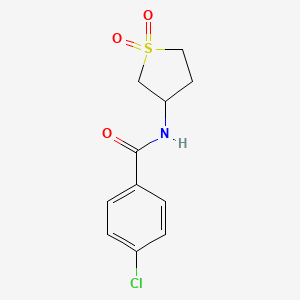![molecular formula C19H14ClN3O5S B5109951 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5109951.png)
3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide, also known as SNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. SNB is a benzamide derivative that has been synthesized through a multi-step process, and its unique structure makes it an interesting target for further investigation.
Mecanismo De Acción
The mechanism of action of 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cell growth and proliferation. It has also been shown to modulate the expression of certain genes that are involved in inflammation and immune response.
Biochemical and Physiological Effects:
In vitro studies have shown that 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has the ability to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models, and to modulate the immune response. However, further studies are needed to fully understand the biochemical and physiological effects of 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide is its unique structure, which makes it an interesting target for further investigation. It has also shown promising results in in vitro and animal studies, indicating its potential as a therapeutic agent. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide. One area of focus could be on its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another area of research could be on its effects on the immune system, and its potential as an immunomodulatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide, and to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide involves several steps, starting with the reaction of 4-chloroaniline with chlorosulfonic acid to form 4-chlorobenzenesulfonic acid. This intermediate is then reacted with 4-nitrobenzoyl chloride to form the key intermediate, 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide. The final compound is purified through crystallization and recrystallization techniques.
Aplicaciones Científicas De Investigación
3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been investigated for its anti-cancer properties, specifically its ability to inhibit the growth of cancer cells. 3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has also been studied for its potential as an anti-inflammatory agent, as well as its effects on the immune system.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S/c20-14-4-6-16(7-5-14)22-29(27,28)18-3-1-2-13(12-18)19(24)21-15-8-10-17(11-9-15)23(25)26/h1-12,22H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXOZQLGBQGUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5109887.png)

![3-chloro-4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5109895.png)

![10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5109904.png)



![(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5109949.png)
![3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5109953.png)

